molecular formula C6H11N3O2 B2546519 4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 25261-56-7

4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No. B2546519
Key on ui cas rn: 25261-56-7
M. Wt: 157.173
InChI Key: PVVVCERWZQLGGT-UHFFFAOYSA-N
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Patent
US07977361B2

Procedure details

To a solution of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (5.73 g, 20.00 mmol) in DMF (40 mL) was added sodium azide (2.6 g, 40.00 mmol) and the reaction mixture was stirred at 80° C. for 18 hr. The solvent was evaporated under reduced pressure, diluted with water (100 mL) and extracted 3 times with ethyl acetate (3×75 mL), which was consecutively washed with H2O (100 mL), brine (100 mL) and finally dried over MgSO4. The solvent was removed under vacuum to afford 2.2 g of 13 as brown oil (76% yield). 1H NMR (CDCl3, 400 MHz) δ: 4.21-4.27 (m, 1H), 4.02 (dd, J=6.4, 8.4 Hz, 1H), 3.74 (dd, J=6.0, 8.4 Hz, 1H), 3.36 (dd, J=4.8, 12.8 Hz, 1H), 3.26 (dd, J=5.6, 12.8 Hz, 1H), 1.43 (s, 3H), 1.33 (s, 3H).
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
76%

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[CH2:12][CH:13]2[CH2:17][O:16][C:15]([CH3:19])([CH3:18])[O:14]2)(=O)=O)=CC=1.[N-:20]=[N+:21]=[N-:22].[Na+]>CN(C=O)C>[N:20]([CH2:12][CH:13]1[CH2:17][O:16][C:15]([CH3:19])([CH3:18])[O:14]1)=[N+:21]=[N-:22] |f:1.2|

Inputs

Step One
Name
Quantity
5.73 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1OC(OC1)(C)C
Name
Quantity
2.6 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 80° C. for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ethyl acetate (3×75 mL), which
WASH
Type
WASH
Details
was consecutively washed with H2O (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N(=[N+]=[N-])CC1OC(OC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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